molecular formula C8H4Cl2O2S2 B6168459 2-chloro-1-benzothiophene-6-sulfonyl chloride CAS No. 445280-61-5

2-chloro-1-benzothiophene-6-sulfonyl chloride

Cat. No.: B6168459
CAS No.: 445280-61-5
M. Wt: 267.2
InChI Key:
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Description

2-chloro-1-benzothiophene-6-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClO2S2 It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-benzothiophene-6-sulfonyl chloride typically involves the chlorination of benzothiophene derivatives. One common method is the reaction of benzothiophene with chlorosulfonic acid, followed by chlorination with thionyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-benzothiophene-6-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Nucleophiles like amines or alcohols are commonly used, often in the presence of a base to neutralize the released hydrochloric acid.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Products include sulfonamide or sulfonate esters, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-1-benzothiophene-6-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is utilized in the study of enzyme inhibitors and other biologically relevant molecules.

Mechanism of Action

The mechanism of action of 2-chloro-1-benzothiophene-6-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can act as enzyme inhibitors or other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    1-benzothiophene-2-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 2-position.

    2-chloro-1-benzothiophene-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5-position.

    2-chloro-1-benzothiophene-6-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

2-chloro-1-benzothiophene-6-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the benzothiophene ring

Properties

CAS No.

445280-61-5

Molecular Formula

C8H4Cl2O2S2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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